myo-Inositol 2-monophosphate bis(cyclohexylammonium) salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

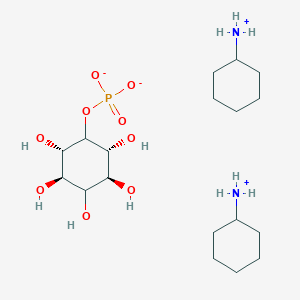

myo-Inositol 2-monophosphate bis(cyclohexylammonium) salt: is a chemical compound with the empirical formula C6H13O9P · 2C6H13N and a molecular weight of 458.48. It is a white powder that is often used in various scientific research applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of myo-Inositol 2-monophosphate bis(cyclohexylammonium) salt typically involves the phosphorylation of myo-Inositol followed by the addition of cyclohexylamine. The reaction conditions often include the use of a phosphorylating agent such as phosphorus oxychloride or phosphorus pentachloride in an anhydrous solvent like pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the monophosphate ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: myo-Inositol 2-monophosphate bis(cyclohexylammonium) salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form inositol phosphates with higher oxidation states.

Reduction: It can be reduced to form lower oxidation state inositol derivatives.

Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often require the use of nucleophiles like amines or thiols in the presence of a catalyst.

Major Products:

Oxidation: Higher oxidation state inositol phosphates.

Reduction: Lower oxidation state inositol derivatives.

Substitution: Inositol derivatives with substituted functional groups.

Wissenschaftliche Forschungsanwendungen

Cellular Signaling

Myo-inositol and its derivatives are crucial in cellular signaling pathways. They are involved in the synthesis of phosphatidylinositol, which serves as a precursor for important signaling molecules such as inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules play vital roles in various cellular processes, including:

- Cell growth and differentiation

- Membrane trafficking

- Apoptosis

Research has demonstrated that myo-inositol uptake is essential for the synthesis of bulk inositol phospholipids, which are critical for maintaining cellular functions .

Enzyme Activity Studies

Myo-inositol 2-monophosphate bis(cyclohexylammonium) salt serves as a substrate for myo-inositol monophosphatase (IMPase), an enzyme implicated in the regulation of inositol phosphate metabolism. Studies have shown that lithium, a treatment for manic depression, targets IMPase, highlighting the compound's relevance in psychiatric research .

Table 1: Enzyme Activity Related to Myo-Inositol Derivatives

| Enzyme | Substrate | Role |

|---|---|---|

| Myo-Inositol Monophosphatase | This compound | Hydrolysis to produce myo-inositol and inorganic phosphate |

| Phosphatidylinositol 4-kinase | Phosphatidylinositol | Synthesis of phosphoinositides |

Pathogen Research

In studies involving Trypanosoma brucei, the causative agent of African sleeping sickness, myo-inositol is taken up via specific transporters. Research indicates that disrupting this uptake can inhibit parasite survival, suggesting potential therapeutic applications for myo-inositol derivatives in treating infections .

Case Study: Uptake Mechanism in Trypanosoma brucei

- Objective : Investigate the role of myo-inositol uptake in T. brucei.

- Method : RNA interference was used to down-regulate myo-inositol transporters.

- Findings : Inhibition of myo-inositol uptake led to reduced synthesis of glycosylphosphatidylinositol anchors necessary for parasite viability.

Nutritional Applications

Table 2: Nutritional Impact of Myo-Inositol Derivatives

| Animal Type | Application | Outcome |

|---|---|---|

| Monogastric Animals | Phytate degradation | Increased bioavailability of phosphorus |

| Poultry | Feed enzyme supplementation | Improved growth rates |

Wirkmechanismus

The mechanism of action of myo-Inositol 2-monophosphate bis(cyclohexylammonium) salt involves its interaction with specific molecular targets and pathways. The compound acts as a precursor to various inositol phosphates, which play crucial roles in cell signaling and regulation. It can modulate the activity of enzymes involved in phosphoinositide metabolism, thereby influencing cellular processes such as growth, differentiation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

- D-myo-Inositol 1-monophosphate dipotassium salt

- D-myo-Inositol 1,4,5-tris-phosphate trisodium salt

- L-α-Phosphatidyl-D-myo-inositol 3-monophosphate, dipalmitoyl

Comparison: myo-Inositol 2-monophosphate bis(cyclohexylammonium) salt is unique due to its specific structure and the presence of cyclohexylammonium groups. This gives it distinct properties compared to other inositol phosphates, such as enhanced solubility and stability. Additionally, its ability to act as a precursor to various inositol phosphates makes it a valuable tool in research and industrial applications.

Biologische Aktivität

myo-Inositol 2-monophosphate bis(cyclohexylammonium) salt is a compound derived from myo-inositol, a naturally occurring sugar alcohol that plays a crucial role in various biological processes. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound consists of a myo-inositol backbone with a phosphate group at the 2-position and two cyclohexylammonium counterions. This configuration enhances its solubility and bioavailability compared to other inositol phosphates.

Biological Significance of myo-Inositol

myo-Inositol is integral to several cellular functions, including:

- Signal Transduction : It serves as a precursor for inositol phosphates, which are critical in intracellular signaling pathways.

- Membrane Dynamics : Inositol phosphates are involved in membrane trafficking and dynamics.

- Cell Growth and Apoptosis : They play roles in regulating cell proliferation and programmed cell death.

- Inositol Phosphate Signaling : myo-Inositol 2-monophosphate can be phosphorylated to form higher-order inositol phosphates, which act as second messengers in various signaling pathways, particularly those mediated by phosphatidylinositol (PI) and phosphoinositides.

- Calcium Mobilization : It stimulates the release of calcium ions from intracellular stores, which is essential for various cellular functions such as muscle contraction and neurotransmitter release .

Case Studies

- Trypanosoma brucei : Research has shown that myo-inositol uptake is vital for the survival of Trypanosoma brucei, the causative agent of African sleeping sickness. Downregulation of myo-inositol transporters led to significant reductions in inositol lipid synthesis, indicating the compound's essential role in cellular metabolism and parasite viability .

- Phytase Activity : A study demonstrated that phytase enzymes could hydrolyze phytate to produce myo-inositol phosphate intermediates effectively. This process enhances nutrient bioavailability in monogastric animals, showcasing the compound's relevance in agricultural biochemistry .

Comparative Data Table

Eigenschaften

IUPAC Name |

cyclohexylazanium;[(2S,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H13N.C6H13O9P/c2*7-6-4-2-1-3-5-6;7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h2*6H,1-5,7H2;1-11H,(H2,12,13,14)/t;;1?,2-,3+,4+,5-,6? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMIHZMWNWGIJKQ-KDIRXZECSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C1(C(C(C(C(C1O)O)OP(=O)([O-])[O-])O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].[C@H]1([C@H](C([C@H]([C@@H](C1O)O)O)OP(=O)([O-])[O-])O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39N2O9P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.